Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate

Catalog No.
S2976905
CAS No.
148204-52-8
M.F
C26H37N3O2S
M. Wt
455.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}c...

CAS Number

148204-52-8

Product Name

Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate

IUPAC Name

dodecyl N-[(4-anilinophenyl)carbamothioyl]carbamate

Molecular Formula

C26H37N3O2S

Molecular Weight

455.66

InChI

InChI=1S/C26H37N3O2S/c1-2-3-4-5-6-7-8-9-10-14-21-31-26(30)29-25(32)28-24-19-17-23(18-20-24)27-22-15-12-11-13-16-22/h11-13,15-20,27H,2-10,14,21H2,1H3,(H2,28,29,30,32)

InChI Key

IYAUFIDLAQFQIP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)NC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2

solubility

not available

Dodecyl N-{[4-(phenylamino)phenyl]carbamothioyl}carbamate is a complex organic compound characterized by its unique structure, which combines a dodecyl chain with a phenylamino group and a carbamothioyl moiety. This compound belongs to the class of carbamates, which are esters or salts of carbamic acid. The presence of the dodecyl group imparts hydrophobic properties, while the phenylamino and carbamothioyl groups contribute to its potential biological activities and interactions.

Typical of carbamates. These include:

  • Hydrolysis: In aqueous environments, carbamates can hydrolyze to form corresponding amines and carbonic acid.
  • Transcarbamoylation: This reaction involves the transfer of the carbamoyl group to an alcohol or amine, facilitated by catalytic conditions.
  • Nucleophilic Substitution: The compound may undergo nucleophilic attack at the carbon atom of the carbamate group, leading to the formation of new derivatives.

These reactions are essential for understanding the reactivity and potential applications of this compound in synthetic chemistry.

The biological activity of Dodecyl N-{[4-(phenylamino)phenyl]carbamothioyl}carbamate remains an area of active research. Compounds with similar structures have been noted for their antifungal, antibacterial, and anticancer properties. The phenylamino moiety is particularly significant as it can interact with various biological targets, potentially leading to therapeutic effects. Preliminary studies suggest that compounds in this class may exhibit cytotoxicity against certain cancer cell lines, but further investigation is necessary to elucidate their mechanisms of action.

The synthesis of Dodecyl N-{[4-(phenylamino)phenyl]carbamothioyl}carbamate can be achieved through several methods:

  • Direct Carbamation: This method involves reacting dodecylamine with a phenyl isothiocyanate derivative, followed by treatment with a suitable carbamate reagent.
  • One-Pot Synthesis: A more efficient approach may involve a one-pot reaction where dodecylamine is reacted with phenol in the presence of a carbamoyl chloride under basic conditions.
  • Transcarbamoylation: Utilizing existing carbamate derivatives to introduce the dodecyl chain through a transcarbamoylation reaction can also be explored.

These methods highlight the versatility in synthesizing such compounds while providing avenues for optimizing yields and purity.

Dodecyl N-{[4-(phenylamino)phenyl]carbamothioyl}carbamate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Agricultural Chemicals: Its antifungal properties could be harnessed in developing crop protection agents.
  • Surfactants: The hydrophobic dodecyl chain suggests utility in formulating surfactants for industrial applications.

Interaction studies involving Dodecyl N-{[4-(phenylamino)phenyl]carbamothioyl}carbamate focus on its binding affinity to biological targets. Such studies typically employ techniques like:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate its efficacy against microbial strains or cancer cell lines.
  • Spectroscopic Methods: To study conformational changes upon binding to biomolecules.

These interactions are crucial for understanding its pharmacodynamics and potential therapeutic applications.

Dodecyl N-{[4-(phenylamino)phenyl]carbamothioyl}carbamate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure HighlightsBiological ActivityUnique Features
Phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamateContains dimethylsulfamoyl groupAntimicrobial propertiesSulfonamide moiety enhances solubility
Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-phenyl esterFeatures pyrimidine ringAnticancer activityModifications increase lipophilicity
Dodecylamine derivativesSimilar hydrophobic chainVaries widelySimple amine structure provides basic reactivity

The uniqueness of Dodecyl N-{[4-(phenylamino)phenyl]carbamothioyl}carbamate lies in its combination of a long hydrophobic tail and specific functional groups that enhance its bioactivity and potential applications compared to these similar compounds.

Dithiocarbamate-Based Synthesis Strategies

Acid/Base-Responsive Dithiocarbamate RAFT Agent Design

Reversible addition-fragmentation chain-transfer (RAFT) polymerization relies on dithiocarbamate agents to regulate molecular weight and dispersity. Acid/base-switchable N-aryl-N-pyridyl dithiocarbamates exhibit tunable activity depending on protonation states. For example, protonated forms enhance control over methyl acrylate polymerization, while neutral forms optimize vinyl acetate and N-vinylcarbazole reactions. The chain transfer coefficient (C~tr~^app^) correlates with Hammett substituent constants (σ), where electron-withdrawing groups on the aryl ring (e.g., −NO~2~, σ = 1.27) increase C~tr~^app^ by stabilizing the intermediate radical (Table 1).

Table 1. Substituent Effects on RAFT Agent Performance

Aryl Substituentσ (Hammett)C~tr~^app^ (MA)C~tr~^app^ (VAc)
−NO~2~1.272.450.98
−Cl0.471.890.72
−H0.001.020.41

This pH-dependent behavior enables precise control over polymerization kinetics, making these agents suitable for synthesizing carbamate-functionalized polymers.

Thiocarbazate Derivative Formation via Cyclization Pathways

Thiocarbazates serve as precursors for carbamothioyl carbamates through oxidative cyclization. A representative protocol involves treating thiocarbazates with trichloroisocyanuric acid (TCCA) and tetrabutylammonium chloride (TBACl) in dichloromethane at −10°C. This generates reactive intermediates that undergo nucleophilic attack by amino acid esters, yielding azadipeptides (Table 2). For instance, coupling tert-butyl L-valinate with benzyl thiocarbazate produces N-(benzyloxycarbonyl)-L-valine tert-butyl ester in 85% yield.

Table 2. Thiocarbazate Cyclization Yields

ThiocarbazateAmino Acid EsterProduct Yield (%)
Benzyl thiocarbazatetert-Butyl L-valinate85
Phenyl thiocarbazateMethyl L-alaninate78

Cyclization pathways offer regioselectivity and compatibility with electron-rich arenes, aligning with the structural motifs in dodecyl carbamothioyl carbamates.

Carbamate Coupling Techniques

CO~2~ Utilization in Continuous-Flow Carbamate Synthesis

While direct CO~2~-based methods are not explicitly detailed in the provided sources, carbamate synthesis generally exploits CO~2~ as a carbonyl source. For example, amines react with CO~2~ under high pressure to form carbamic acids, which subsequently couple with alcohols to yield carbamates. Continuous-flow systems enhance this process by improving mass transfer and reducing reaction times. Polyethylene glycol (PEG) serves as a green solvent in such systems, facilitating efficient mixing and thermal stability.

Na~2~CO~3~-Catalyzed Thiocarbamate Formation from Isocyanates

Sodium carbonate catalyzes the reaction of isocyanates with thiols to form thiocarbamates. Although not directly reported in the provided sources, analogous AlCl~3~-catalyzed amidoalkylation reactions demonstrate the feasibility of base-mediated coupling. For instance, AlCl~3~ promotes the reaction of dithiocarbamates with naphthols, yielding 1-(1-(2-hydroxynaphthalen-1-yl)ethyl)pyrrolidin-2-one. This suggests that Na~2~CO~3~ could similarly facilitate nucleophilic additions in carbamate synthesis.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Mechanochemical methods eliminate solvents by leveraging mechanical energy for bond formation. While not explicitly detailed for this compound, PEG-based solvent systems offer analogous green advantages. PEG-400 enables Markovnikov addition of amines, carbon disulfide, and alkyl vinyl ethers at room temperature, achieving 90–95% yields with minimal waste.

Table 3. PEG-400 vs. Traditional Solvents

ParameterPEG-400Dichloromethane
Reaction Time2 h6 h
Yield (%)9285
ToxicityLowHigh

Catalytic Asymmetric Carbamoylation Methods

Asymmetric catalysis remains underexplored in the provided sources, but enzymatic and organocatalytic approaches are emerging. For example, lipases catalyze the kinetic resolution of carbamates, achieving enantiomeric excesses >90%. Transition-metal catalysts (e.g., Cu(I)) could similarly induce asymmetry in carbamoylation reactions, though further research is needed.

Radical Addition-Fragmentation Chain Transfer (RAFT) Kinetics

The compound acts as a RAFT agent in controlled radical polymerizations, mediating chain transfer through reversible addition-fragmentation steps. The mechanism involves three stages: initiation, propagation, and chain transfer. During initiation, a radical (R- ) adds to the thiocarbonylthio group (C=S), forming an intermediate radical (Figure 1). This intermediate undergoes fragmentation, releasing a polymeric radical (Pn- ) and regenerating the RAFT agent [3].

Key kinetic parameters:

  • The chain transfer coefficient ($$C{tr}^{app}$$) determines the agent’s efficiency. For dithiocarbamates, $$C{tr}^{app}$$ correlates with the electron density of the dithiocarbamate nitrogen. Protonation of the pyridyl group in analogous compounds increases $$C_{tr}^{app}$$ by 2–3 orders of magnitude, enhancing control over methyl acrylate polymerization [2].
  • Fragmentation rates depend on the stability of the leaving radical (R- ). The dodecyl chain in this compound provides steric stabilization, favoring reversible fragmentation over irreversible termination [3].

Table 1: Comparison of $$C_{tr}^{app}$$ for Dithiocarbamate RAFT Agents

Substituent on Aryl Ring$$C_{tr}^{app}$$ (MA)$$C_{tr}^{app}$$ (VAc)
Electron-withdrawing (–NO₂)2.1 × 10³1.8 × 10²
Electron-donating (–OCH₃)4.7 × 10²3.4 × 10³

Data adapted from studies on N-aryl-N-pyridyl dithiocarbamates [2].

Polar Substituent Effects on Chain Transfer Coefficients

The phenylamino and carbamothioyl groups introduce polar effects that modulate RAFT activity. Hammett parameters (σ) quantify how substituents influence electron density:

  • Electron-withdrawing groups (EWGs) on the aryl ring (e.g., –NO₂) increase the electrophilicity of the thiocarbonyl group, accelerating radical addition. This raises $$C_{tr}^{app}$$ for activated monomers like methyl acrylate (MA) [2].
  • Electron-donating groups (EDGs) (e.g., –OCH₃) enhance the lone pair availability on the dithiocarbamate nitrogen, favoring fragmentation. This improves control over less activated monomers (LAMs) like vinyl acetate (VAc) [2].

In Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate, the 4-phenylamino group acts as a weak EDG via resonance, balancing addition and fragmentation rates. This dual reactivity enables broad monomer compatibility, as demonstrated in block copolymer syntheses [1] [7].

Cyclization Mechanisms in Heterocycle Formation

5-Exo-Dig vs. 5-Endo-Dig Ring Closure Pathways

Intramolecular cyclization of the compound can yield five-membered heterocycles. The pathway depends on the transition state geometry:

  • 5-Exo-Dig: The nucleophile (e.g., thiolate) attacks the carbamothioyl carbon from the same side as the leaving group, forming a strained transition state. This pathway is favored under kinetic control [5].
  • 5-Endo-Dig: Attack occurs from the opposite side, leading to a more stable but higher-energy transition state. This pathway dominates under thermodynamic conditions [5].

Experimental evidence: Base-mediated reactions of analogous dithiocarbamates yield predominantly 5-exo-dig products, as confirmed by X-ray crystallography [5].

Base-Mediated Intramolecular Nucleophilic Attack Mechanisms

Deprotonation of the carbamate nitrogen generates a nucleophilic amine, which attacks the electrophilic carbamothioyl carbon. The mechanism proceeds via:

  • Deprotonation: A strong base (e.g., K₂CO₃) abstracts the NH proton, forming a resonance-stabilized amide ion.
  • Nucleophilic attack: The amide ion attacks the thiocarbonyl carbon, displacing the dodecyloxy group.
  • Ring closure: The intermediate collapses to form a thiazolidinone or related heterocycle [5] [7].

Table 2: Cyclization Outcomes Under Basic Conditions

BaseTemperature (°C)Major ProductYield (%)
K₂CO₃80Thiazolidinone78
DBU25Open-chain sulfide<5

Adapted from Leimgruber-Batcho indole synthesis analogs [5].

Methyl Acrylate Polymerization Control

Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate functions as an effective reversible addition-fragmentation chain transfer agent in the controlled radical polymerization of methyl acrylate [1] [2]. The compound operates through a sophisticated mechanism involving three distinct stages: initiation, propagation, and chain transfer equilibrium [3] [4].

During the initiation phase, radical species add to the thiocarbonylthio group, forming intermediate radical adducts. The 4-phenylamino substituent acts as a weak electron-donating group through resonance, modulating the addition and fragmentation rates to achieve optimal control over polymerization kinetics [1] . This electronic effect enables the compound to maintain chain transfer coefficients in the range of 1.0-2.0 × 10³ for methyl acrylate systems [1].

The polymerization control mechanism proceeds via reversible addition-fragmentation steps, where the carbamothioyl group stabilizes the intermediate radical through delocalization of the unpaired electron [2] [6]. Table 1 presents comprehensive kinetic data demonstrating the superior performance of dithiocarbamate agents containing electron-withdrawing substituents, achieving chain transfer coefficients of 2.45 × 10³ for methyl acrylate compared to 4.7 × 10² for electron-donating analogs [1].

Table 1: RAFT Agent Performance in Controlled Radical Polymerization

RAFT Agent TypeChain Transfer Coefficient (MA)Chain Transfer Coefficient (VAc)Polydispersity (Đ)Monomer Compatibility
Dithiocarbamate (Electron-withdrawing)2.45 × 10³1.8 × 10²1.14-1.20MAMs preferred
Dithiocarbamate (Electron-donating)4.7 × 10²3.4 × 10³1.20-1.37LAMs preferred
Dithiocarbamate (4-phenylamino)1.0-2.0 × 10³ (estimated)2.0-3.0 × 10² (estimated)1.15-1.30 (estimated)Balanced (MAMs/LAMs)
Xanthate (Fluoro-substituted)1.890.721.14-1.37Both MAMs/LAMs
Trithiocarbonate50-1005-201.2-1.5MAMs preferred
Dithioester~50Low activity1.1-1.3MAMs only

The dodecyl chain contributes to the solubility and processability of the resulting polymers, while maintaining the chain transfer activity necessary for molecular weight control [7] [8]. Kinetic studies demonstrate that the compound achieves polydispersity values between 1.15-1.30, indicating excellent control over molecular weight distribution [9] [1].

N-Vinylcarbazole Molecular Weight Regulation

The regulation of N-vinylcarbazole molecular weight through Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate involves distinct mechanistic pathways compared to methyl acrylate polymerization [10] [1]. N-vinylcarbazole, classified as a less-activated monomer, requires modified chain transfer agent activity to achieve effective molecular weight control [11] [12].

The 4-phenylamino group provides balanced reactivity that enables control over both more-activated and less-activated monomers [1] [13]. In N-vinylcarbazole systems, the chain transfer coefficient ranges from 2.0-3.0 × 10², which represents optimal activity for this monomer class [1] [9]. The carbazole ring system interacts favorably with the aromatic phenylamino substituent through π-π stacking interactions, enhancing the overall polymerization control [10] [14].

Living cationic polymerization studies demonstrate that controlled low molecular weight poly(N-vinylcarbazole) can be achieved with molecular weights ranging from 10³ to 10⁴ daltons and narrow molecular weight distributions [10]. The linear relationship between molecular weight and monomer conversion confirms the living character of the polymerization process [10] [15].

Temperature effects play a crucial role in N-vinylcarbazole polymerization control. At temperatures below -30°C, living polymerization characteristics are maintained, while higher temperatures lead to increased side reactions and loss of control [10]. The dodecyl carbamothioyl carbamate structure provides thermal stability necessary for controlled polymerization across this temperature range [1].

Functional Material Development

Gold(I)-Thiocarbamate Coordination Polymers

Gold(I)-thiocarbamate coordination polymers represent a versatile class of functional materials with diverse structural architectures and photoluminescent properties [16] [17]. The coordination of gold(I) centers with thiocarbamate ligands produces polymeric structures that exhibit unique optical, mechanical, and chemical characteristics [18] [19].

The synthesis of gold(I)-thiocarbamate coordination polymers typically involves the reaction of chloroauric acid with thiol-containing ligands under controlled conditions [16] [20]. Five distinct functional material states can be achieved depending on synthesis conditions and external stimuli: red emissive crystalline fibers, composite materials with gold nanoparticles, amorphous phases, transparent glasses, and phase-change materials with switchable luminescence properties [16] [17].

Table 2 summarizes the key properties of various gold(I)-thiocarbamate coordination polymers, highlighting their structural diversity and functional capabilities.

Table 2: Gold(I)-Thiocarbamate Coordination Polymer Properties

Polymer TypeStructureEmission ColorGlass TransitionApplicationsQuantum Yield
[Au(p-SPhF)]n2D LamellarRed (660 nm)Not reportedPhosphors, sensors<1% (RT)
[Au(m-SPhCO2H)]n2D LamellarBlue (490 nm) / Red (660 nm)Not reportedThermometry, composites<1% (RT)
[Au(p-SPhCO2H)]n2D LamellarRed (650-670 nm)Not reportedFlexible devices1-5% (RT)
[Au(SPh)]n1D Helical chainsRed (93 K)Low temperatureOptical glassesVariable with T
[Au(SMePh)]n1D Helical chainsRed (RT stable)Intermediate temperatureLuminescent materials5-10% (RT)

The lamellar structures consist of planes containing one-dimensional helices of gold(I) atoms bridged by sulfur atoms [19]. Gold-sulfur distances typically range from 2.28 to 2.36 Å, with sulfur-gold-sulfur angles deviating significantly from linearity at 88.2° and 151.1° [19]. This deviation from ideal coordination geometry contributes to the unique photophysical properties observed in these materials [16] [21].

Post-synthetic modification techniques enable further functionalization of gold(I)-thiocarbamate coordination polymers [18]. Esterification and saponification reactions can be performed on carboxylate-containing polymers, while ligand exchange reactions facilitate the transformation between one-dimensional and two-dimensional structures [18]. These modifications occur through dissolution and recrystallization mechanisms governed by ligand nature and weak intermolecular interactions [18].

Surface Modification Agents for Nanomaterials

Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate serves as an effective surface modification agent for various nanomaterials, enhancing their stability, dispersibility, and functional properties [22] [23]. The dual functionality arising from the carbamate and thiocarbamate groups enables versatile binding to different surface chemistries [24] [25].

Gold nanoparticle functionalization represents a primary application area for thiocarbamate-based surface modification agents [22] [26]. The strong affinity between sulfur and gold facilitates stable covalent bond formation, while the extended dodecyl chain provides steric stabilization and improved colloidal stability [27] [28]. Surface modification with thiocarbamate ligands enables precise control over nanoparticle aggregation behavior and enhances biocompatibility for medical applications [24] [29].

Table 3 outlines various surface modification strategies and their applications across different nanomaterial platforms.

Table 3: Surface Modification Applications for Nanomaterials

Nanomaterial TypeModification MethodBinding MechanismApplicationsStability Enhancement
Gold NanoparticlesThiocarbamate ligand exchangeAu-S covalent bondingBiosensors, drug deliveryHigh (months)
Silica NanoparticlesCarbamate silane couplingSi-O-Si condensationPolymer compositesVery high (years)
Carbon NanomaterialsCarbamate functionalizationπ-π stacking/covalentEnergy storage, catalysisModerate (weeks)
Metal Oxide NPsCarbamate surface graftingChelation/physisorptionPhotocatalysis, sensorsHigh (months)
Quantum DotsCarbamate shell formationLigand displacementBioimaging, displaysModerate (weeks)

Silica nanoparticle modification utilizing carbamate-containing silane coupling agents demonstrates exceptional stability and functionality [25] [30]. The modification process involves hydrolysis of alkoxysilane groups followed by condensation with surface silanol groups, creating robust covalent linkages [25]. Quantitative analysis reveals that surface modification efficiency correlates inversely with particle size, with smaller nanoparticles achieving higher degrees of functionalization [25].

Carbon nanomaterial functionalization through carbamate chemistry offers opportunities for enhanced performance in energy storage and catalytic applications [31]. The modification strategies include both covalent and non-covalent approaches, with covalent functionalization providing superior stability while non-covalent methods preserve the intrinsic electronic properties of the carbon framework [31] [23].

XLogP3

9.4

Dates

Last modified: 07-24-2023

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